molecular formula C12H18N4 B1217121 4-Benzylpiperazine-1-carboximidamide CAS No. 7773-69-5

4-Benzylpiperazine-1-carboximidamide

Cat. No.: B1217121
CAS No.: 7773-69-5
M. Wt: 218.3 g/mol
InChI Key: GQXJKWWOHZLFEG-UHFFFAOYSA-N
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Description

4-Benzylpiperazine-1-carboximidamide is a chemical compound with the molecular formula C12H18N4. It is a derivative of piperazine, a heterocyclic organic compound that is widely used in various fields, including pharmaceuticals and chemical research. This compound is known for its unique structure, which includes a benzyl group attached to a piperazine ring, and a carboximidamide group.

Biochemical Analysis

Biochemical Properties

4-Benzylpiperazine-1-carboximidamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One notable interaction is with the enzyme monoamine oxidase (MAO), where this compound acts as an inhibitor . This inhibition affects the breakdown of monoamines, leading to increased levels of neurotransmitters such as dopamine and serotonin. Additionally, this compound has been shown to interact with the epigenetic regulator UHRF1, altering its function and impacting DNA methylation and histone modifications .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. In neuronal cells, it has been observed to elevate extracellular levels of dopamine and serotonin, producing stimulatory and hallucinogenic effects . This compound also influences cell signaling pathways, particularly those involving the MAPK/ERK pathway, which plays a crucial role in cell proliferation and survival. Furthermore, this compound affects gene expression by modulating the activity of transcription factors and epigenetic markers .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active sites of enzymes such as MAO, inhibiting their activity and leading to increased neurotransmitter levels . Additionally, it interacts with the TTD groove of the UHRF1 protein, favoring its open conformation and altering its binding affinity to trimethylated histone H3 . These interactions result in changes in gene expression and cellular function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over various time frames. The compound is relatively stable under standard laboratory conditions, but its degradation can occur over extended periods . Short-term exposure to this compound has been shown to increase neural activation in specific brain regions, while long-term exposure may lead to alterations in cellular function and gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it exhibits stimulatory effects similar to amphetamines, enhancing locomotor activity and cognitive function . At higher doses, it can induce toxic effects such as seizures, renal toxicity, and acute psychosis . These adverse effects highlight the importance of careful dosage regulation in experimental settings.

Metabolic Pathways

This compound is involved in several metabolic pathways. It is primarily metabolized by the liver enzyme CYP3A4, which facilitates its breakdown and elimination from the body . The compound’s metabolites can also interact with other enzymes and cofactors, affecting metabolic flux and altering metabolite levels .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can cross the blood-brain barrier, allowing it to exert its effects on the central nervous system . Additionally, it interacts with transporters and binding proteins that facilitate its movement across cellular membranes and its accumulation in specific tissues .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. It is primarily localized in the cytoplasm, where it interacts with enzymes and other biomolecules . Post-translational modifications and targeting signals may direct it to specific cellular compartments, influencing its biochemical properties and effects .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Benzylpiperazine-1-carboximidamide involves several methods, including:

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using the above-mentioned methods, optimized for higher yields and purity. The reaction conditions are carefully controlled to ensure the desired product is obtained efficiently.

Chemical Reactions Analysis

Types of Reactions: 4-Benzylpiperazine-1-carboximidamide undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or alkylating agents.

Common Reagents and Conditions:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Substitution reagents: Halogens, alkylating agents.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols.

Comparison with Similar Compounds

  • Benzylpiperazine
  • Trimetazidine
  • Ranolazine
  • Aripiprazole

Properties

IUPAC Name

4-benzylpiperazine-1-carboximidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N4/c13-12(14)16-8-6-15(7-9-16)10-11-4-2-1-3-5-11/h1-5H,6-10H2,(H3,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQXJKWWOHZLFEG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2)C(=N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40909700
Record name 4-Benzylpiperazine-1-carboximidamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40909700
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7773-69-5, 105735-38-4
Record name 4-(Phenylmethyl)-1-piperazinecarboximidamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7773-69-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Benzyl-4-(guanidinoiminomethyl)piperazine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007773695
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Benzylpiperazine-1-carboximidamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40909700
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7773-69-5
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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